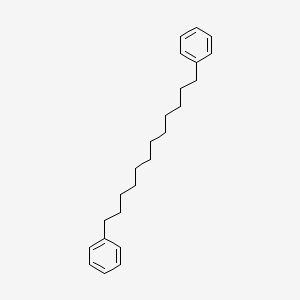
1,1'(Dodecane-1,12-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’(Dodecane-1,12-diyl)dibenzene is an organic compound with the molecular formula C24H34. It consists of a dodecane chain (a 12-carbon alkane) with benzene rings attached at both ends. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’(Dodecane-1,12-diyl)dibenzene can be synthesized through a series of organic reactions. One common method involves the alkylation of benzene with a dodecane derivative. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 1,1’(Dodecane-1,12-diyl)dibenzene may involve large-scale alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’(Dodecane-1,12-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzene rings to cyclohexane rings.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of dodecanedioic acid or benzophenone derivatives.
Reduction: Formation of dodecane-1,12-diylcyclohexane.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’(Dodecane-1,12-diyl)dibenzene has diverse applications in scientific research:
Chemistry: Used as a model compound in studying alkylation and substitution reactions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic and hydrophilic properties.
Mechanism of Action
The mechanism of action of 1,1’(Dodecane-1,12-diyl)dibenzene involves its interaction with molecular targets through hydrophobic and π-π interactions. These interactions can influence the compound’s behavior in various environments, such as biological membranes or catalytic systems. The pathways involved may include the modulation of membrane fluidity or the stabilization of transition states in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,1’(Hexane-1,6-diyl)dibenzene: A shorter alkyl chain variant with similar chemical properties but different physical characteristics.
1,1’(Octane-1,8-diyl)dibenzene: An intermediate chain length compound with properties between those of hexane and dodecane derivatives.
Uniqueness
1,1’(Dodecane-1,12-diyl)dibenzene is unique due to its longer alkyl chain, which imparts distinct physical properties such as higher melting and boiling points. This makes it particularly useful in applications requiring stability at elevated temperatures .
Properties
CAS No. |
5368-74-1 |
|---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
12-phenyldodecylbenzene |
InChI |
InChI=1S/C24H34/c1(3-5-7-11-17-23-19-13-9-14-20-23)2-4-6-8-12-18-24-21-15-10-16-22-24/h9-10,13-16,19-22H,1-8,11-12,17-18H2 |
InChI Key |
HPRCVSQCDUCIIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


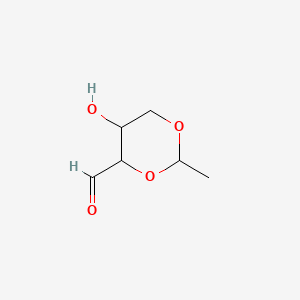

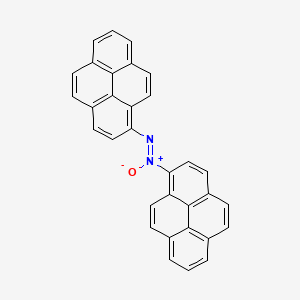

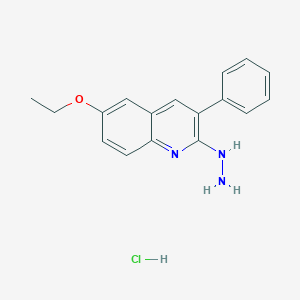

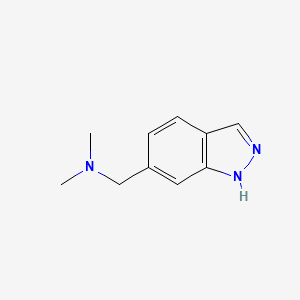
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
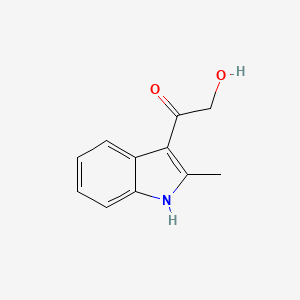
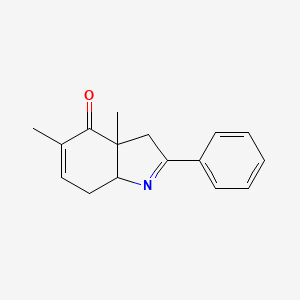
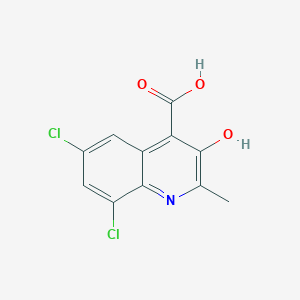

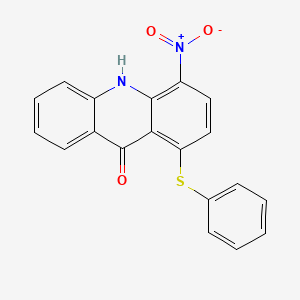
![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)
